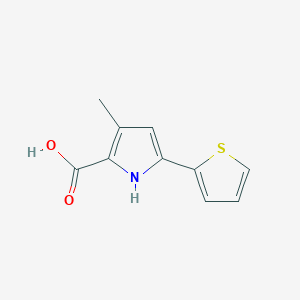

3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene derivatives have been prepared from enaminones via reactions with different nucleophiles and electrophiles . For example, heating enaminone in acetic acid and in the presence of ammonium acetate can lead to the formation of certain thiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using techniques such as 1H NMR and mass spectrometry .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiophene derivatives have shown significant antimicrobial activity . For instance, certain thiophene-containing compounds have exhibited activity comparable to standard drugs like ampicillin and gentamicin against various bacterial species .

Antifungal Activity

Some thiophene derivatives have demonstrated potent activity against fungi such as Aspergillus fumigates . This suggests potential applications in the development of new antifungal agents.

Anti-Diabetic Properties

Thiophene derivatives are known to have potential anti-diabetic properties . This opens up possibilities for the development of new treatments for diabetes mellitus.

Antihypertensive Properties

Thiophene derivatives have also been associated with antihypertensive effects , indicating potential use in the management of high blood pressure.

Anti-Inflammatory and Analgesic Properties

Compounds containing the thiophene moiety have shown analgesic and anti-inflammatory properties , suggesting their potential use in pain management and treatment of inflammatory conditions.

Cholesterol Inhibition

Thiophene derivatives have been identified as potential cholesterol inhibitors , which could be beneficial in the treatment of cardiovascular diseases.

Antiviral Properties

Indole derivatives, which share structural similarities with pyrrole, have shown antiviral properties . This suggests that “3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid” could potentially be explored for antiviral applications.

Anticancer Properties

Thiophene derivatives have been used as raw materials in the synthesis of anticancer agents . This indicates a potential application of “3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid” in cancer research.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-5-thiophen-2-yl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-6-5-7(8-3-2-4-14-8)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZBJIYVSNNIBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2414425.png)

![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)

![2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2414439.png)

![5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2414441.png)

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)